PF-8380

Beschreibung

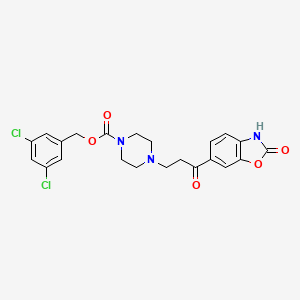

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSUDQYHPSNBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649524 | |

| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144035-53-9 | |

| Record name | PF-8380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-8380 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-8380: A Deep Dive into its Mechanism of Action as a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-8380, a potent and well-characterized inhibitor of autotaxin (ATX). We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of Autotaxin and Lysophosphatidic Acid Production

This compound exerts its pharmacological effects through the direct inhibition of autotaxin (ATX), a secreted lysophospholipase D.[1][2] ATX is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] LPA, in turn, signals through a family of G protein-coupled receptors (LPAR1-6) to modulate a wide array of cellular processes, including cell proliferation, migration, survival, and angiogenesis.[3][5][6] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating its downstream signaling cascades.[2] This mechanism has been shown to be effective in various pathological contexts, including inflammation and cancer.[2][7]

Quantitative Pharmacological Data

The potency of this compound as an ATX inhibitor has been quantified in various assays, as summarized in the table below.

| Assay Type | Target | Substrate | IC50 | Reference |

| Isolated Enzyme Assay | Human Autotaxin | Not Specified | 2.8 nM | [1][8][9] |

| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | [1] |

| Human Whole Blood Assay | Human Autotaxin | Endogenous | 101 nM | [1][9] |

Signaling Pathway Diagrams

The following diagrams illustrate the autotaxin-LPA signaling pathway and the mechanism of inhibition by this compound, as well as a typical experimental workflow for assessing its effects on cell migration.

Caption: The Autotaxin-LPA Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for a Cell Migration (Scratch) Assay.

Detailed Experimental Protocols

In Vitro Autotaxin Inhibition Assay (Isolated Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified autotaxin.

Materials:

-

Purified recombinant human or rat autotaxin

-

Fluorescent substrate 3 (FS-3) or lysophosphatidylcholine (LPC)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2, MgCl2, and a carrier protein like BSA)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the wells.

-

Add the purified autotaxin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (FS-3 or LPC).

-

Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent or by placing on ice).

-

Measure the fluorescence intensity (for FS-3) or quantify the amount of LPA produced (for LPC) using a suitable method (e.g., LC-MS/MS).

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Human Whole Blood Autotaxin Inhibition Assay

Objective: To determine the IC50 of this compound for autotaxin in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (anticoagulated)

-

This compound stock solution (in DMSO)

-

Incubator at 37°C

-

Method for LPA extraction and quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare a serial dilution of this compound.

-

Add the diluted this compound or vehicle control to aliquots of human whole blood.

-

Incubate the samples for a specified time (e.g., 2 hours) at 37°C to allow for endogenous ATX activity.[1]

-

Stop the reaction by placing the samples on ice and immediately process for LPA extraction.

-

Extract lipids from the plasma fraction.

-

Quantify the levels of various LPA species (e.g., C16:0, C18:0, C20:4) using LC-MS/MS.

-

Calculate the percentage of LPA production inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Cell Migration (Scratch) Assay

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, GL261)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Sterile 200 µL pipette tips

-

Fixation solution (70% ethanol)

-

Staining solution (1% methylene blue)

-

Microscope with a camera

Procedure:

-

Seed the glioblastoma cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a linear "scratch" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with PBS to remove detached cells and debris.

-

Replace the medium with fresh medium containing either a specific concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO).[7][8]

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 20-24 hours).

-

At the end of the experiment, fix the cells with 70% ethanol and stain with 1% methylene blue.

-

Quantify the cell migration by measuring the area of the scratch or by counting the number of cells that have migrated into the scratch area in multiple fields of view.[8]

-

Compare the migration in this compound-treated cells to that in control cells.

Downstream Cellular and In Vivo Effects

Inhibition of the ATX-LPA axis by this compound has been shown to have several significant downstream effects:

-

Reduced Akt Phosphorylation: Pre-treatment of glioblastoma cells with this compound attenuates radiation-induced phosphorylation of Akt, a key pro-survival signaling protein.[1][7]

-

Decreased Cell Migration and Invasion: In glioblastoma cell lines, this compound significantly reduces cell migration and invasion, both alone and in combination with radiation.[1][7]

-

Inhibition of Angiogenesis: this compound has been shown to inhibit radiation-induced angiogenesis in vivo.[8]

-

Reduction of Inflammatory Hyperalgesia: In a rat air pouch model of inflammation, oral administration of this compound led to a greater than 95% reduction in LPA levels in both plasma and the inflammatory site, and reduced inflammatory hyperalgesia with efficacy comparable to naproxen.[2][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the PF-8380 Autotaxin Binding Site and Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding mechanism of PF-8380, a potent inhibitor of autotaxin (ATX). It details the specific interactions at the molecular level, summarizes key quantitative data, and provides detailed protocols for relevant experimental assays.

Introduction to Autotaxin and this compound

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell proliferation, migration, and survival.[1] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making ATX a significant therapeutic target.[1][2]

This compound is a highly potent and specific small-molecule inhibitor of autotaxin.[3] Structural and functional studies have classified this compound as a Type I inhibitor, meaning it binds to the orthosteric site, occupying both the catalytic active site and the adjacent hydrophobic pocket, thereby mimicking the binding of the natural substrate, LPC.[1]

This compound Binding Site and Molecular Interactions

The crystal structure of rat autotaxin in complex with this compound (PDB ID: 5L0K) provides a detailed view of the binding interactions at a resolution of 2.73 Å.[4] this compound positions itself in a T-shaped pocket within the catalytic domain of autotaxin.[5]

Key Interacting Residues:

The binding of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the autotaxin active site.

| Interacting Residue | Interaction Type |

| Zinc Ions (Zn²⁺) | Coordination |

| Threonine (Thr209) | Hydrogen Bond |

| Asparagine (Asn230) | Hydrogen Bond |

| Phenylalanine (Phe210) | Hydrophobic |

| Leucine (Leu213) | Hydrophobic |

| Alanine (Ala217) | Hydrophobic |

| Phenylalanine (Phe273) | Hydrophobic |

| Alanine (Ala304) | Hydrophobic |

Note: Residue numbering is based on the rat autotaxin sequence.

The benzoxazolone core of this compound is positioned to interact with the two catalytic zinc ions in the active site, a hallmark of many ATX inhibitors. The piperazine tail extends into the hydrophobic pocket, forming extensive van der Waals interactions with the hydrophobic residues listed above. This dual engagement with both the catalytic and hydrophobic regions accounts for the high potency and competitive nature of this compound.[6]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity for autotaxin.

| Parameter | Value | Species/Assay Conditions | Reference |

| IC₅₀ | 2.8 nM | Isolated Enzyme Assay | [3] |

| IC₅₀ | 1.16 nM | Rat Autotaxin with FS-3 substrate | [3] |

| IC₅₀ | 1.7 nM | LPC substrate | [6] |

| IC₅₀ | 101 nM | Human Whole Blood | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the this compound-autotaxin interaction are provided below.

Autotaxin Activity Assay using a Fluorogenic Substrate (FS-3)

This assay provides a sensitive and continuous measurement of autotaxin activity.

Principle: The fluorogenic substrate FS-3, an LPC analog, contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[7][8]

Materials:

-

Recombinant autotaxin enzyme

-

FS-3 substrate (e.g., from Echelon Biosciences)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include wells with vehicle (DMSO) as a control.

-

Add 25 µL of a solution containing recombinant autotaxin to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the FS-3 substrate solution to each well.

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Autotaxin Activity Assay using the Natural Substrate (LPC) and Choline Oxidase

This assay measures the activity of autotaxin using its physiological substrate, LPC.

Principle: Autotaxin hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a suitable substrate (e.g., Amplex Red) to generate a fluorescent or colorimetric signal.[9][10]

Materials:

-

Recombinant autotaxin enzyme

-

Lysophosphatidylcholine (LPC) (e.g., 18:1 LPC)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer (as described in 4.1)

-

This compound or other test inhibitors

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Fluorescence or absorbance plate reader

Procedure:

-

Prepare stock solutions and serial dilutions of this compound as described in 4.1.

-

Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate.

-

Prepare a reaction mixture containing choline oxidase, HRP, and Amplex Red in Assay Buffer.

-

Add 25 µL of the reaction mixture to each well.

-

Add 25 µL of a solution containing recombinant autotaxin to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the LPC substrate solution to each well.

-

Measure the fluorescence or absorbance kinetically at 37°C for 30-60 minutes.

-

Calculate the rate of reaction and determine the IC₅₀ value as described in 4.1.

Mandatory Visualizations

ATX-LPA Signaling Pathway

Caption: The Autotaxin-LPA signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Autotaxin Inhibitor Screening

Caption: A generalized workflow for the in vitro screening of autotaxin inhibitors.

Logical Relationship of this compound Binding

Caption: Logical diagram illustrating the key components of this compound's binding to autotaxin.

References

- 1. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rcsb.org [rcsb.org]

- 5. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 8. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]

- 9. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of PF-8380 in Lysophosphatidic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[1] Its signaling is mediated through a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[2] The dysregulation of LPA signaling has been implicated in the progression of various diseases, such as cancer, fibrosis, and inflammatory disorders.[3][4] A key enzyme responsible for the majority of LPA production in the plasma is autotaxin (ATX), which catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[5] Consequently, the inhibition of autotaxin presents a promising therapeutic strategy for diseases driven by excessive LPA signaling.

This technical guide provides an in-depth overview of PF-8380, a potent and selective inhibitor of autotaxin. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and illustrate the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound, chemically identified as 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, is a small molecule inhibitor that directly targets the enzymatic activity of autotaxin.[5] By inhibiting autotaxin, this compound effectively blocks the hydrolysis of LPC to LPA, thereby reducing the levels of this signaling lipid in biological systems.[5][6] This inhibition has been demonstrated to have significant effects in both in vitro and in vivo models of inflammation and cancer.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Conditions | Reference(s) |

| IC50 | 2.8 nM | Human | Isolated enzyme assay | [5][6] |

| IC50 | 101 nM | Human | Whole blood | [3][5] |

| IC50 | 1.16 nM | Rat | Isolated enzyme assay (FS-3 substrate) |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats

| Parameter | Value | Dosing | Model | Reference(s) |

| LPA Reduction | >95% | 30 mg/kg (oral) | Rat air pouch model | [5] |

| Mean Clearance | 31 mL/min/kg | 1 mg/kg (intravenous) | Rat | |

| Volume of Distribution | 3.2 L/kg | 1 mg/kg (intravenous) | Rat | |

| Effective Half-life (t1/2) | 1.2 h | 1 mg/kg (intravenous) | Rat | |

| Oral Bioavailability | 43-83% | 1-100 mg/kg (oral) | Rat |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study its effects on autotaxin activity and LPA-mediated cellular processes.

In Vitro Autotaxin Enzyme Activity Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against autotaxin using a fluorogenic substrate.

Materials:

-

Recombinant human autotaxin (ATX)

-

This compound

-

Fluorogenic substrate FS-3 (Echelon Biosciences)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.

-

Enzyme preparation: Dilute recombinant human autotaxin in Assay Buffer to the desired working concentration.

-

Assay setup: In a 96-well plate, add 25 µL of the this compound dilutions or DMSO control to triplicate wells.

-

Add enzyme: Add 50 µL of the diluted autotaxin solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate addition: Prepare a working solution of FS-3 in Assay Buffer. Add 25 µL of the FS-3 solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Data analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

LPA Extraction and Quantification from Plasma

This protocol outlines a method for extracting and quantifying lysophosphatidic acid from plasma samples.

Materials:

-

Plasma samples

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Internal standard (e.g., 17:0 LPA)

-

LC-MS/MS system

Procedure:

-

Sample preparation: To 100 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant collection: Carefully collect the supernatant.

-

Lipid extraction: Add 400 µL of chloroform and 100 µL of water to the supernatant. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Collection of lower phase: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS analysis: Analyze the reconstituted sample using a C18 reverse-phase column and a mass spectrometer operating in negative ion mode. Quantify the different LPA species based on their specific mass-to-charge ratios and retention times relative to the internal standard.

Wound Healing (Scratch) Assay

This protocol details a method to assess the effect of this compound on cell migration.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Serum-free medium

-

This compound

-

Sterile 200 µL pipette tips

-

24-well tissue culture plates

-

Microscope with a camera

Procedure:

-

Cell seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce proliferation.

-

Creating the scratch: Use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh serum-free medium containing different concentrations of this compound or a vehicle control (DMSO) to the respective wells.

-

Image acquisition (T=0): Immediately capture images of the scratch in each well using a microscope.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Image acquisition (T=x): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Data analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width. Compare the closure rates between this compound treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: LPA Synthesis and Signaling Pathway.

Caption: Autotaxin Inhibition Assay Workflow.

Caption: Mechanism of Action of this compound.

References

- 1. echelon-inc.com [echelon-inc.com]

- 2. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 6. echelon-inc.com [echelon-inc.com]

PF-8380 as a Chemical Probe for Autotaxin Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-8380, a potent and specific inhibitor of autotaxin (ATX), for its application as a chemical probe in studying the physiological and pathological functions of the autotaxin-lysophosphatidic acid (LPA) signaling axis. This document details the mechanism of action of this compound, presents its key quantitative data in structured tables, provides detailed protocols for relevant in vitro and in vivo experiments, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations.

Introduction to Autotaxin and this compound

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA)[1]. The ATX-LPA signaling pathway is implicated in a wide array of biological processes, including cell proliferation, migration, survival, and angiogenesis[2][3][4]. Dysregulation of this pathway has been linked to various pathological conditions such as cancer, inflammation, and fibrosis[1][2][4].

This compound is a potent and specific small molecule inhibitor of autotaxin[4][5][6]. Its ability to effectively reduce LPA levels both in vitro and in vivo makes it an invaluable chemical probe for elucidating the precise roles of the ATX-LPA axis in health and disease[4][7]. This guide will delve into the technical details of using this compound as a research tool.

Mechanism of Action

This compound directly inhibits the enzymatic activity of autotaxin, thereby blocking the conversion of LPC to LPA[6][8]. By occupying the orthosteric site of the enzyme, this compound mimics the binding of the natural substrate, LPC, and prevents its hydrolysis[9]. This targeted inhibition allows for the specific investigation of ATX-mediated LPA production and its downstream signaling effects.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Substrate | IC50 | Reference |

| Isolated Enzyme Assay | Human Autotaxin | - | 2.8 nM | [4][5][6] |

| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | [5][6] |

| Human Whole Blood Assay | Human Autotaxin | Endogenous | 101 nM | [4][5][6] |

Table 2: In Vivo Efficacy of this compound in Rats

| Model | Dosage | Effect | Time Point | Reference |

| Air Pouch Model | 30 mg/kg (oral) | >95% reduction in plasma LPA | 3 hours | [4][5] |

| Air Pouch Model | 30 mg/kg (oral) | >95% reduction in air pouch LPA | 3 hours | [4] |

| Inflammatory Hyperalgesia | 30 mg/kg (oral) | Reduced hyperalgesia | - | [4][5] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Route | Reference |

| Mean Clearance | 31 mL/min/kg | Intravenous (1 mg/kg) | [8] |

| Volume of Distribution (steady state) | 3.2 L/kg | Intravenous (1 mg/kg) | [8] |

| Effective Half-life (t1/2) | 1.2 hours | Intravenous (1 mg/kg) | [8] |

| Oral Bioavailability | 43 - 83% | Oral (1 to 100 mg/kg) | [8] |

Signaling Pathway and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.

Caption: A general experimental workflow for investigating the ATX-LPA axis using this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the function of autotaxin using this compound.

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This assay determines the in vitro potency of this compound by measuring the production of hydrogen peroxide, a byproduct of the choline oxidase-mediated oxidation of choline released from LPC by autotaxin.

Materials:

-

Recombinant human or rat autotaxin

-

Lysophosphatidylcholine (LPC)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.

-

Add the reaction mixture to each well.

-

Add the recombinant autotaxin enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the LPC substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cells, a process often regulated by the ATX-LPA axis.

Materials:

-

Cell line of interest (e.g., glioblastoma cells like U87-MG or GL261)

-

Complete cell culture medium

-

Serum-free medium

-

This compound

-

Sterile 200 µL pipette tips or a scratcher

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium (serum-free or low-serum to minimize proliferation) containing different concentrations of this compound or a vehicle control (DMSO).

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the area of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure for each condition relative to the initial scratch area.

-

Compare the wound closure rates between this compound-treated and control groups to determine the effect on cell migration.

In Vivo Rat Air Pouch Model of Inflammation

This model is used to evaluate the in vivo efficacy of this compound in reducing LPA levels at a site of inflammation.

Materials:

-

Male Lewis rats

-

Sterile air

-

Inflammatory agent (e.g., carrageenan)

-

This compound formulated for oral gavage

-

Vehicle control

-

Anesthesia

-

Materials for blood and pouch fluid collection

-

LC-MS/MS for LPA analysis

Procedure:

-

Anesthetize the rats and inject sterile air subcutaneously on the dorsum to create an air pouch.

-

After 2-3 days, inject a second volume of sterile air to maintain the pouch.

-

On day 6, inject the inflammatory agent (e.g., carrageenan) into the pouch to induce an inflammatory response.

-

Administer this compound or vehicle orally to the rats at a predetermined time relative to the inflammatory stimulus.

-

At various time points after dosing, collect blood samples and lavage fluid from the air pouch.

-

Process the samples for LPA extraction.

-

Quantify the levels of different LPA species in plasma and pouch fluid using a validated LC-MS/MS method.

-

Compare the LPA levels in the this compound-treated group to the vehicle-treated group to assess the in vivo inhibition of autotaxin.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of autotaxin. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it an exceptional chemical probe for dissecting the multifaceted roles of the ATX-LPA signaling pathway. This technical guide provides the essential data and methodologies to empower researchers to confidently employ this compound in their studies, ultimately advancing our understanding of ATX-LPA biology and its therapeutic potential.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Harmonization of Lipoprotein(a) Immunoassays Using A Serum Panel Value Assigned with The IFCC-Endorsed Mass Spectrometry-Based Reference Measurement Procedure as A First Step Towards Apolipoprotein Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Investigating the Physiological Role of Autotaxin with PF-8380: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of autotaxin (ATX) and its role in various physiological and pathological processes. It details the use of PF-8380, a potent and specific inhibitor of ATX, as a critical tool for investigating the ATX-lysophosphatidic acid (LPA) signaling axis. This document offers in-depth experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to support researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction to Autotaxin and this compound

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[3] The ATX-LPA signaling axis is crucial in a multitude of physiological processes, including embryonic development, wound healing, and lymphocyte trafficking.[4][5][6] However, dysregulation of this pathway has been implicated in a range of pathologies, such as cancer, inflammation, and fibrosis.[1][7][8]

This compound is a potent and selective small molecule inhibitor of autotaxin.[9][10] It has been instrumental as a research tool to elucidate the in vitro and in vivo functions of the ATX-LPA axis.[9] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby allowing for the study of the downstream consequences of blocking this signaling pathway.[11]

The Physiological and Pathophysiological Roles of the Autotaxin-LPA Axis

The ATX-LPA signaling pathway exerts its effects through the binding of LPA to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[12][13] This interaction triggers a cascade of intracellular signaling events that influence cell proliferation, survival, migration, and differentiation.[14][15]

Key Biological Roles:

-

Cancer: Elevated levels of ATX and LPA are associated with increased tumor growth, metastasis, and resistance to therapy in various cancers, including breast, ovarian, and glioblastoma.[13][16][17] The ATX-LPA axis promotes cancer cell proliferation, invasion, and angiogenesis.[12]

-

Inflammation: ATX and LPA are key players in the inflammatory response.[18] They can modulate the activity of various immune cells and promote the secretion of pro-inflammatory cytokines.[4] Inhibition of ATX has been shown to have anti-inflammatory effects in preclinical models.[9]

-

Fibrosis: The ATX-LPA pathway is a critical driver of fibrosis in multiple organs, including the lungs, liver, and kidneys.[8][19][20] LPA promotes the differentiation of fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix.[21]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and in vivo effects.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.8 nM | Isolated human recombinant ATX enzyme assay | [9][10] |

| IC50 | 1.16 nM | Rat autotaxin with FS-3 substrate | [10][22] |

| IC50 | 101 nM | Human whole blood assay (2-hour incubation) | [9][10] |

| IC50 | 1.9 nM | In vitro assay with natural LPC substrate | [13] |

| Ki | 1.7 nM | Competitive inhibitor against natural LPC substrates | [13] |

Table 1: In Vitro Potency of this compound

| Animal Model | Dose | Effect | Time Point | Reference |

| Rat | 30 mg/kg (oral) | >95% reduction in plasma LPA | 3 hours | [9][23] |

| Rat | 30 mg/kg (oral) | >95% reduction in air pouch exudate LPA | 3 hours | [9][23] |

| Mouse | 30 mg/kg (intravenous) | Significant decrease in most major plasma LPA species | 10 minutes | |

| Mouse | 120 mg/kg (oral gavage, twice daily for 3 weeks) | No signs of toxicity or weight loss | 3 weeks | [13] |

| Rat | 30 mg/kg (oral) | Reduced inflammatory hyperalgesia, comparable to 30 mg/kg naproxen | Not specified | [9] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the investigation of the ATX-LPA axis with this compound.

Autotaxin Enzyme Activity Assay (Fluorogenic)

This protocol describes a common method to measure ATX activity using a fluorogenic substrate like FS-3.

Materials:

-

Recombinant human Autotaxin (ATX)

-

FS-3 (fluorogenic ATX substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission ~485/528 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in Assay Buffer to the desired concentrations.

-

In a 96-well plate, add a defined amount of recombinant ATX to each well.

-

Add the diluted this compound or vehicle control to the wells containing ATX and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the FS-3 substrate to each well.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for a defined period (e.g., 30-60 minutes).

-

The rate of increase in fluorescence is proportional to the ATX activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Human Whole Blood Autotaxin Activity Assay

This ex vivo assay measures the effect of inhibitors on ATX activity in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin or EDTA)

-

This compound

-

LPC (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

Incubator (37°C)

-

LC-MS/MS system for LPA analysis

Procedure:

-

Aliquot fresh whole blood into microcentrifuge tubes.

-

Add this compound at various concentrations to the blood samples.

-

Incubate the samples for a specified duration (e.g., 2 hours) at 37°C to allow for inhibitor binding to ATX.

-

Following the pre-incubation, add a known concentration of LPC to initiate the enzymatic reaction.

-

Continue incubation at 37°C for a defined period (e.g., 4-24 hours).

-

Stop the reaction by adding an extraction solvent (e.g., acidic methanol or butanol).

-

Extract the lipids (see Protocol 4.4).

-

Quantify the generated LPA using LC-MS/MS (see Protocol 4.5).

-

Calculate the inhibition of LPA production to determine the IC50 of this compound in whole blood.

Rat Air Pouch Model of Inflammation

This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring their impact on inflammatory mediators in a localized site.[15][24]

Materials:

-

Sprague-Dawley rats

-

Sterile air

-

Carrageenan solution (e.g., 1% in sterile saline)

-

This compound

-

Vehicle for oral administration

-

Phosphate-buffered saline (PBS)

Procedure:

-

Pouch Formation: Anesthetize the rats and inject a volume of sterile air (e.g., 20 ml) subcutaneously into the dorsal region to create an air pouch.

-

Pouch Maintenance: Re-inflate the pouch with a smaller volume of air (e.g., 10 ml) on day 3.

-

Induction of Inflammation: On day 6, inject an inflammatory agent, such as carrageenan solution (e.g., 2 ml of 1% solution), into the air pouch.

-

Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally at a specified time relative to carrageenan injection (e.g., 1 hour prior).

-

Exudate Collection: At a defined time point after carrageenan injection (e.g., 3-24 hours), euthanize the animals and carefully collect the inflammatory exudate from the pouch by washing with a known volume of PBS.

-

Analysis: Centrifuge the exudate to separate the cells from the supernatant. The supernatant can be used for LPA quantification (see Protocols 4.4 and 4.5) and measurement of other inflammatory mediators (e.g., cytokines). The cell pellet can be used for cell counting and differential analysis.

Lipid Extraction from Plasma and Tissues

Accurate quantification of LPA requires efficient extraction from biological matrices.

Materials:

-

Plasma or tissue homogenate

-

Acidified organic solvent (e.g., butanol with 0.1 M HCl, or a chloroform/methanol/HCl mixture)

-

Internal standard (e.g., C17:0-LPA)

-

Centrifuge

Procedure:

-

To a sample of plasma or tissue homogenate, add a known amount of the internal standard.

-

Add the acidified organic solvent to the sample.

-

Vortex vigorously for several minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to separate the organic and aqueous phases.

-

Carefully collect the organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantification of Lysophosphatidic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of LPA species.[4][12]

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Reversed-phase C18 or C8 column

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol/acetonitrile mixture with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the different LPA species.

-

Ionization Mode: Negative electrospray ionization (ESI-)

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each LPA species and the internal standard.

Procedure:

-

Inject the reconstituted lipid extract onto the LC column.

-

Separate the different LPA species using the defined chromatographic gradient.

-

Detect and quantify the LPA species using the mass spectrometer in MRM mode.

-

Construct a standard curve using known concentrations of LPA standards.

-

Calculate the concentration of each LPA species in the original sample by normalizing to the internal standard and using the standard curve.

Mandatory Visualizations

Signaling Pathways

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for evaluating this compound's effect on ATX activity and LPA levels.

Conclusion

This compound serves as an indispensable tool for the scientific community to dissect the complex roles of the autotaxin-LPA signaling axis. Its high potency and specificity, combined with good oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to facilitate further research into the physiological and pathological functions of autotaxin and to aid in the development of novel therapeutics targeting this important pathway.

References

- 1. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echelon-inc.com [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The six-day-old rat air pouch model of inflammation: characterization of the inflammatory response to carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tosoh.co.jp [tosoh.co.jp]

- 20. selleckchem.com [selleckchem.com]

- 21. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. lcms.cz [lcms.cz]

PF-8380 Target Validation in Specific Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-8380 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space.[1][2] The ATX-LPA signaling axis is a critical pathway implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[3][4][5] Consequently, aberrant ATX-LPA signaling has been linked to the progression of numerous diseases, including inflammation, cancer, fibrosis, and neurological disorders. This technical guide provides a comprehensive overview of the target validation of this compound in various disease models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

This compound: Mechanism of Action and Target Engagement

This compound directly inhibits the lysophospholipase D (lysoPLD) activity of autotaxin, thereby blocking the conversion of lysophosphatidylcholine (LPC) to LPA.[1][3] This reduction in LPA levels modulates the activity of several G-protein coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), and their downstream signaling cascades.[4][5]

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways implicated in various cellular responses.

Quantitative Data on this compound Activity

The potency of this compound has been characterized in various in vitro and in vivo settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Species | Substrate | IC50 | Reference(s) |

| Isolated Enzyme Assay | Autotaxin | Human | - | 2.8 nM | [1][2][6][7][8][9] |

| Isolated Enzyme Assay | Autotaxin | Rat | FS-3 | 1.16 nM | [6][7] |

| Whole Blood Assay | Autotaxin | Human | - | 101 nM | [1][2][6][7][8][9] |

Table 2: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Species | Dose & Route | Key Findings | Reference(s) |

| Inflammatory Hyperalgesia (Air Pouch Model) | Rat | 30 mg/kg, oral | >95% reduction in plasma and air pouch LPA within 3 hours; efficacy comparable to 30 mg/kg naproxen. | [1] |

| Adjuvant-Induced Arthritis | Rat | 10, 30, 100 mg/kg, oral (b.i.d.) | Inhibition of hyperalgesia. | [10] |

| Glioblastoma (Heterotopic Xenograft) | Mouse | 10 mg/kg with radiation | Delayed tumor growth to 7000 mm³ by over 32 days compared to 11.2 days in untreated mice. | [11] |

| Glioblastoma (in vitro) | Human (U87-MG), Mouse (GL261) | 1 µM | Decreased clonogenic survival, migration, and invasion when combined with radiation. | [6][11] |

| Neuroinflammation (Endotoxemia Model) | Mouse | 30 mg/kg, i.p. | Attenuated LPS-induced expression of pro-inflammatory cytokines in the brain. | [12][13] |

| Amyotrophic Lateral Sclerosis (SOD1-G93A model) | Mouse | Chronic oral administration | Delayed motor neuron loss, motor deterioration, and prolonged lifespan. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of target validation studies. The following sections provide protocols for key experiments cited in the literature for this compound.

In Vitro Cell Migration (Wound Healing/Scratch Assay)

This assay is used to assess the effect of this compound on cancer cell migration, a key process in tumor metastasis.[11]

Materials:

-

Glioblastoma cell lines (e.g., GL261, U87-MG)

-

6-well plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

This compound (1 µM in DMSO)

-

DMSO (vehicle control)

-

Irradiation source (e.g., X-ray)

-

70% ethanol

-

1% methylene blue solution

Protocol:

-

Plate cells (e.g., GL261 or U87-MG) in triplicate in 6-well plates and grow to approximately 70% confluence.

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells once with PBS to remove detached cells.

-

Treat the cells with 1 µM this compound or DMSO (vehicle control) for 45 minutes.

-

Irradiate the cells with 4 Gy.

-

Incubate the plates at 37°C in 5% CO₂ and monitor for cell migration into the scratch area for 20-24 hours.

-

Fix the cells with 70% ethanol.

-

Stain the cells with 1% methylene blue.

-

Quantify cell migration by counting the number of cells that have moved into the scratched area in multiple randomly selected fields of view.

In Vivo Glioblastoma Tumor Growth Model

This protocol evaluates the efficacy of this compound as a radiosensitizer in a mouse model of glioblastoma.[11]

Materials:

-

Nu/Nu mice

-

GL261 glioblastoma cells (1 x 10⁶ cells per injection)

-

This compound (10 mg/kg)

-

Vehicle for oral administration

-

Irradiation source

Protocol:

-

Inject 1 x 10⁶ GL261 cells subcutaneously into the right flank of Nu/Nu mice.

-

Once tumors become palpable, randomize the mice into four treatment groups:

-

Untreated control

-

This compound alone (10 mg/kg)

-

Irradiation alone (e.g., five fractions of 2 Gy)

-

This compound (10 mg/kg) in combination with irradiation

-

-

Administer this compound or vehicle according to the study design.

-

Deliver irradiation to the tumor site as per the established protocol.

-

Measure tumor volume regularly (e.g., every other day).

-

Monitor the time for tumors in each group to reach a predetermined volume (e.g., 7000 mm³).

-

Perform statistical analysis to compare tumor growth delay between the treatment groups.

Experimental Workflow for In Vivo Glioblastoma Study

The following diagram outlines the key steps in the in vivo glioblastoma radiosensitization experiment.

Conclusion

The collective evidence from in vitro and in vivo studies strongly validates autotaxin as a therapeutic target in a range of diseases. This compound has proven to be a valuable tool compound for elucidating the role of the ATX-LPA signaling axis in these pathologies. Its potent and specific inhibition of autotaxin, leading to a significant reduction in LPA levels, has demonstrated therapeutic potential in models of inflammation, cancer, and neurodegeneration. The data and protocols presented in this guide provide a solid foundation for further research and development of autotaxin inhibitors for clinical applications.

References

- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

PF-8380: A Potent Autotaxin Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of PF-8380, a potent and selective inhibitor of the enzyme autotaxin (ATX). Detailed experimental protocols for key assays are provided to facilitate its use in preclinical research settings.

Chemical Structure and Properties

This compound is a small molecule inhibitor of autotaxin. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,5-dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate | [1] |

| CAS Number | 1144035-53-9 | [1] |

| Chemical Formula | C₂₂H₂₁Cl₂N₃O₅ | [1] |

| Molecular Weight | 478.33 g/mol | [1] |

| SMILES | O=C(N1CCN(CCC(C2=CC=C3NC(OC3=C2)=O)=O)CC1)OCC4=CC(Cl)=CC(Cl)=C4 | [1] |

| InChI Key | JMSUDQYHPSNBSN-UHFFFAOYSA-N | [1] |

| Appearance | Solid powder | [1] |

| Solubility | DMSO: ≥ 5.2 mg/mL (10.10 mM) | [2] |

| Storage | Store at -20°C | [3] |

Pharmacological Properties

This compound is a highly potent inhibitor of autotaxin, the enzyme responsible for the synthesis of lysophosphatidic acid (LPA). Its inhibitory activity has been characterized in various assays.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 2.8 nM | Isolated enzyme assay | [4][5] |

| IC₅₀ | 1.16 nM | Rat autotaxin with FS-3 substrate | [4][6] |

| IC₅₀ | 101 nM | Human whole blood | [4][5] |

| Oral Bioavailability | Moderate (43-83% in rats) | In vivo rat studies | [4] |

| In Vivo Efficacy | >95% reduction of LPA in plasma and inflammatory site at 30 mg/kg in a rat air pouch model | Rat air pouch model of inflammation | [5] |

Signaling Pathway

This compound exerts its biological effects by inhibiting autotaxin, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA, a bioactive lipid, then binds to a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades, including the PI3K/Akt pathway. This pathway is crucial for cell survival, proliferation, and migration. By inhibiting autotaxin, this compound effectively reduces the production of LPA, thereby attenuating these downstream signaling events.[1][4]

Caption: this compound inhibits autotaxin, blocking LPA production and downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro Autotaxin Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of autotaxin using a fluorogenic substrate.

Materials:

-

Recombinant human autotaxin

-

FS-3 (fluorogenic autotaxin substrate)[7]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include wells with assay buffer and DMSO as controls.

-

Add 25 µL of recombinant autotaxin solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of FS-3 substrate to each well.

-

Immediately measure the fluorescence (Excitation: 485 nm, Emission: 530 nm) kinetically for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value using a suitable software.

Caption: Workflow for the in vitro autotaxin inhibition assay.

Cell Migration (Wound Healing) Scratch Assay

This assay assesses the effect of this compound on the migratory capacity of cells in culture.

Materials:

-

Cell line of interest (e.g., glioblastoma cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

24-well tissue culture plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in a 24-well plate and grow until they form a confluent monolayer.[1]

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[1][6]

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.

Caption: Workflow for the cell migration (wound healing) scratch assay.

In Vivo Rat Air Pouch Model of Inflammation

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

Materials:

-

Male Lewis rats (or other suitable strain)

-

Sterile air

-

Carrageenan solution (e.g., 1% in sterile saline)

-

This compound formulation for oral gavage

-

Anesthesia

-

Heparinized tubes for blood collection

-

PBS for pouch lavage

Procedure:

-

Air Pouch Formation: Anesthetize the rats and inject 20 mL of sterile air subcutaneously on the back to form an air pouch.[8]

-

Repeat the air injection (10 mL) on day 3 to maintain the pouch.

-

Induction of Inflammation: On day 6, inject 2 mL of 1% carrageenan solution into the air pouch to induce an inflammatory response.[9][10]

-

Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle control orally at a specified time before or after carrageenan injection.[5]

-

Sample Collection: At a designated time point (e.g., 4 hours post-carrageenan), euthanize the animals and collect blood via cardiac puncture into heparinized tubes.

-

Inject 5 mL of PBS into the air pouch, gently massage, and then aspirate the pouch exudate.

-

Analysis:

-

Measure the volume of the exudate.

-

Centrifuge the exudate to pellet the cells and determine the total and differential leukocyte counts.

-

Process plasma and pouch fluid for the measurement of LPA levels by LC-MS/MS.[11]

-

Caption: Workflow for the in vivo rat air pouch model of inflammation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the autotaxin-LPA signaling axis in various physiological and pathological processes. Its high potency and oral bioavailability make it suitable for both in vitro and in vivo preclinical studies. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations into inflammation, cancer biology, and other LPA-driven pathologies.

References

- 1. clyte.tech [clyte.tech]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. bio-techne.com [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 8. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

Commercial availability and suppliers of PF-8380

For research use only. Not for use in humans.

This technical guide provides an in-depth overview of PF-8380, a potent and orally bioavailable inhibitor of autotaxin (ATX). This document is intended for researchers, scientists, and drug development professionals interested in the experimental application of this compound.

Introduction

This compound is a small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and angiogenesis.[1][2][3] By inhibiting ATX, this compound effectively reduces LPA levels both in plasma and at sites of inflammation, making it a valuable tool for studying the roles of the ATX-LPA signaling axis in various diseases.[2][4][5]

Commercial Availability and Suppliers

This compound is available for research purposes from several chemical suppliers. The following table lists some of the known suppliers. Please note that this list is not exhaustive and availability may vary.

| Supplier | Catalog Number | Purity | Notes |

| MedchemExpress | HY-13344 | >98% | Also available as hydrochloride salt (HY-13344A).[6] |

| Selleck Chemicals | S7715 | >98% | |

| Tocris Bioscience | 4078 | >98% | |

| Echelon Biosciences | L-7100 | >95% | |

| MilliporeSigma | 18951210MG | 95% by HPLC | Sold under the Calbiochem™ brand.[7] |

| Axon Medchem | 3442 | 98% | |

| Interprise USA | 12018 | ≥95% | |

| MedKoo Biosciences | 503216 | >98% |

Mechanism of Action

This compound is a potent inhibitor of the lysophospholipase D (lysoPLD) activity of autotaxin.[8][9] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[8][9] LPA then acts on a family of G protein-coupled receptors (LPAR1-6) to elicit a variety of cellular responses.[1][3] this compound occupies the orthosteric site of ATX, mimicking the binding of the LPC substrate, thereby competitively inhibiting the enzyme.[10] This leads to a reduction in LPA production and subsequent downstream signaling.[11]

Quantitative Data

The following tables summarize the key quantitative data for this compound reported in the literature.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Condition | Reference |

| IC₅₀ | 2.8 nM | Isolated enzyme assay | [1][2][4][5][8][9][12][13][14][15] |

| IC₅₀ | 101 nM | Human whole blood | [1][2][4][5][8][9][12][13][14][15] |

| IC₅₀ | 1.16 nM | Rat autotaxin with FS-3 substrate | [8][9][12] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Mean Clearance | 31 mL/min/kg | 1 mg/kg IV | [8][9] |

| Volume of Distribution (Vdss) | 3.2 L/kg | 1 mg/kg IV | [8][9] |

| Effective Half-life (t₁/₂) | 1.2 h | 1 mg/kg IV | [8][9] |

| Oral Bioavailability | 43 - 83% | 1 to 100 mg/kg | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, as described in published studies.

Cell Migration (Wound Healing/Scratch Assay)

This protocol is adapted from studies on glioblastoma cell lines.[11][12]

Methodology:

-

Cell Plating: Plate mouse GL261 or human U87-MG glioblastoma cells in triplicate onto 6 cm plates and allow them to grow to approximately 70% confluence.[11][12]

-

Scratch Creation: Create a scratch in the semi-confluent cell layer using a sterile 200 µL pipette tip. Wash the plates once with PBS to remove non-adherent cells and debris.[11][12]

-

Treatment: For radiosensitization studies, treat the cells with 1 µM this compound or DMSO (vehicle control) for 45 minutes prior to irradiation with 4 Gy.[11][12]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere and monitor for cell migration over 20–24 hours.[11][12]

-

Staining and Quantification: Fix the cells with 70% ethanol and stain with 1% methylene blue. To quantify migration, count the cells in three randomly selected high-power fields within the scratched area and normalize for the surrounding cell density.[11][12]

In Vivo Inhibition of LPA Levels in a Rat Air Pouch Model

This protocol is based on a study evaluating the in vivo efficacy of this compound.[2][13][15]

Methodology:

-

Model Induction: Utilize a rat air pouch model of inflammation.

-

Dosing: Orally administer this compound at doses ranging from 1 to 100 mg/kg.[12] A 30 mg/kg oral dose has been shown to provide a greater than 95% reduction in both plasma and air pouch LPA levels within 3 hours.[2][13][15]

-

Sample Collection: Collect plasma and inflammatory site tissue samples at various time points post-administration.

-

LPA Measurement: Measure LPA levels in the collected samples.

-

Pharmacodynamic Analysis: Correlate the inhibition of plasma autotaxin activity with the inhibition of autotaxin at the site of inflammation and in ex vivo whole blood.[2]

Clonogenic Survival Assay

This assay is used to assess the effect of this compound on the reproductive viability of cells following irradiation.[8][9][11]

Methodology:

-

Cell Treatment: Pre-treat glioblastoma (e.g., GL261, U87-MG) or endothelial cells with 1 µM this compound.[8][9]

-

Irradiation: Irradiate the cells with varying doses of radiation (e.g., 2, 4, 6 Gy).[11]

-

Colony Formation: Plate the cells at a low density and allow them to form colonies over a period of time.

-

Analysis: Stain the colonies and count those containing at least 50 cells. The surviving fraction is calculated relative to non-irradiated controls. Studies have shown that pre-treatment with this compound leads to a significant decrease in cell survival relative to cells treated with radiation alone.[11]

In Vivo Applications and Effects

This compound has been utilized in various in vivo models to investigate the role of the ATX-LPA axis.

-

Anti-inflammatory Effects: Oral administration of 30 mg/kg this compound has been shown to reduce inflammatory hyperalgesia in a rat air pouch model, with efficacy comparable to 30 mg/kg naproxen.[2][15]

-

Radiosensitization of Glioblastoma: In murine models of glioblastoma, pre-treatment with this compound prior to irradiation inhibited radiation-induced angiogenesis of tumor vascular endothelial cells and delayed the progression of glioma tumor growth.[11][12] Specifically, the combination of 10 mg/kg this compound with fractionated radiation (five fractions of 2 Gy) significantly delayed tumor growth.[11]

-

Cardiomyopathy and Fibrosis: this compound has been shown to decrease high-fat diet-induced cardiac hypertrophy, dysfunction, and inflammatory responses in obese mice.[3][10] It has also been found to attenuate bleomycin-induced pulmonary fibrosis.[10]

Conclusion